![molecular formula C10H12F3N3 B2944159 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine CAS No. 2097928-01-1](/img/structure/B2944159.png)
2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine” is an organic compound. It is a derivative of pyrazine, which is a heterocyclic aromatic organic compound. Pyrazine is an important first-line drug used in shortening TB therapy .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves complex chemical reactions . The process involves the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The trifluoromethyl group is attached to the piperidine ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps . The reactions are part of the process of synthesizing the compound and its derivatives .Scientific Research Applications
Synthesis of Derivatives and Combinatorial Chemistry
- A study by Zou, Hu, Liu, and Shi (2012) highlighted the one-pot synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, a process facilitated by piperidine under ultrasound irradiation. This method follows group-assistant-purification (GAP) chemistry, avoiding traditional purification steps (Yi Zou, Yu Hu, H. Liu, & D. Shi, 2012).
Molecular Structure and Antimicrobial Activity
- Sharma and colleagues (2017) synthesized a new series of pyrazole-containing s-triazine derivatives, in which piperidine played a role. These compounds, including N-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, exhibited notable antimicrobial and antifungal activities (Anamika Sharma et al., 2017).
Automated Synthesis Applications
- Ingham, Battilocchio, Hawkins, and Ley (2014) described the use of new open-source software for the multi-step flow preparation of piperazine-2-carboxamide, illustrating the integration of technology in the synthesis of complex molecules (Richard Ingham et al., 2014).
Material Science and Intercalation Studies
- Nunes and Airoldi (2000) investigated the intercalation of heterocyclic amines, including piperidine, into α-titanium hydrogenphosphate. This study provides insights into the interactions of these amines with inorganic matrices, relevant for material science applications (L. M. Nunes & C. Airoldi, 2000).
Role in Drug Design
- Miniyar, Murumkar, Patil, Barmade, and Bothara (2013) reviewed the significance of the pyrazine ring in medicinal compounds. They emphasized its role in drug design, often in combination with structures like piperidine (P. Miniyar et al., 2013).
Synthesis of Antibacterial Compounds
- Kandile and Zaky (2015) developed an efficient method for synthesizing pyrano[2,3-c]pyridazines using piperidine as an organocatalyst. These compounds demonstrated significant antibacterial activity (N. Kandile & H. Zaky, 2015).
Applications in Coordination Chemistry
- Cook, Tuna, and Halcrow (2013) synthesized various complexes involving tris-azinyl analogues of 2,2':6',2''-terpyridine, including those with pyrazine rings. This study contributes to our understanding of coordination chemistry and the electronic properties of these complexes (L. J. K. Cook, F. Tuna, & M. Halcrow, 2013).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with metabotropic glutamate receptor 2 (mglur2) and have therapeutic effects in alleviating symptoms of schizophrenic patients .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit hiv reverse transcriptase .
properties
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-1-5-16(6-2-8)9-7-14-3-4-15-9/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKQRYLJVMJKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-butylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2944078.png)
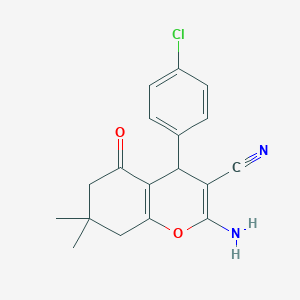
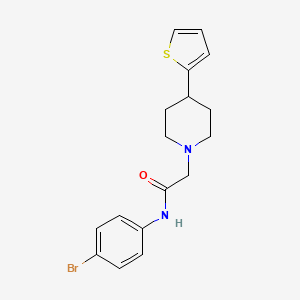
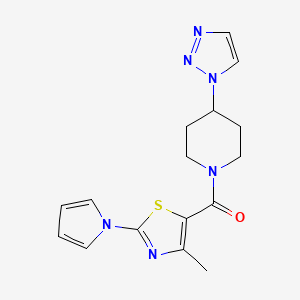
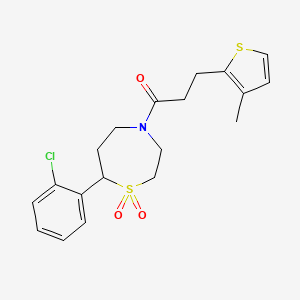
![5-Methyl-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2944083.png)
![N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]-6-methylpyridine-2-carboxamide](/img/structure/B2944089.png)
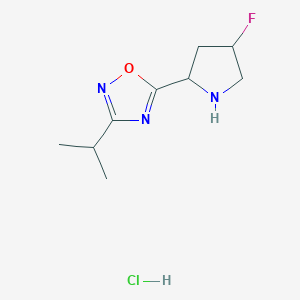
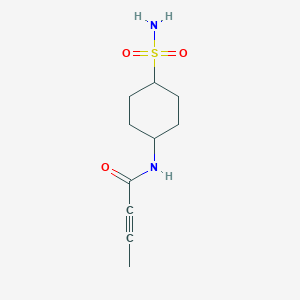
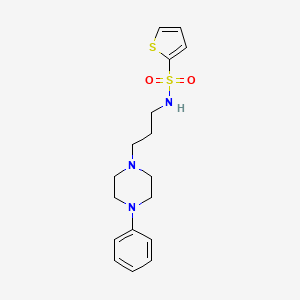
![N-(4-methylbenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2944095.png)
![6-Ethyl-5-fluoro-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2944096.png)

![N-(3-methoxypropyl)-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2944098.png)